Cas no 1807057-39-1 (Ethyl 3-cyano-5-mercapto-4-methylphenylacetate)

Ethyl 3-cyano-5-mercapto-4-methylphenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-cyano-5-mercapto-4-methylphenylacetate
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- インチ: 1S/C12H13NO2S/c1-3-15-12(14)6-9-4-10(7-13)8(2)11(16)5-9/h4-5,16H,3,6H2,1-2H3
- InChIKey: GCZPVUFGTHTZMB-UHFFFAOYSA-N
- ほほえんだ: SC1C=C(C=C(C#N)C=1C)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 297
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 51.1
Ethyl 3-cyano-5-mercapto-4-methylphenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010007880-1g |
Ethyl 3-cyano-5-mercapto-4-methylphenylacetate |
1807057-39-1 | 97% | 1g |
1,579.40 USD | 2021-07-06 | |
Alichem | A010007880-500mg |
Ethyl 3-cyano-5-mercapto-4-methylphenylacetate |
1807057-39-1 | 97% | 500mg |
831.30 USD | 2021-07-06 | |
Alichem | A010007880-250mg |
Ethyl 3-cyano-5-mercapto-4-methylphenylacetate |
1807057-39-1 | 97% | 250mg |
499.20 USD | 2021-07-06 |
Ethyl 3-cyano-5-mercapto-4-methylphenylacetate 関連文献
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
Ethyl 3-cyano-5-mercapto-4-methylphenylacetateに関する追加情報
Ethyl 3-cyano-5-mercapto-4-methylphenylacetate (CAS No. 1807057-39-1): A Comprehensive Overview
Ethyl 3-cyano-5-mercapto-4-methylphenylacetate (CAS No. 1807057-39-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural features, exhibits a blend of chemical properties that make it a valuable intermediate in the development of various therapeutic agents. The presence of both cyano and thiol functional groups, along with a methyl substituent, imparts distinct reactivity and potential biological activity, making it a subject of intense research interest.
The chemical structure of Ethyl 3-cyano-5-mercapto-4-methylphenylacetate consists of a phenyl ring substituted at the 3-position with a cyano group (-CN), at the 5-position with a thiol group (-SH), and at the 4-position with a methyl group (-CH₃). This arrangement creates a molecule with multiple reactive sites, which can be exploited in various synthetic pathways. The cyano group is known for its ability to participate in nucleophilic addition reactions, while the thiol group is highly versatile in forming disulfide bonds and engaging in redox reactions. The methyl group, on the other hand, influences the electronic properties of the aromatic ring, thereby affecting the overall reactivity and stability of the compound.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing both cyano and thiol functionalities. These groups are frequently found in natural products and drug candidates due to their ability to interact with biological targets in multiple ways. For instance, the cyano group can mimic the carboxylic acid moiety in terms of hydrogen bonding capabilities, while the thiol group can form stable disulfide bonds with cysteine residues in proteins. This dual functionality makes Ethyl 3-cyano-5-mercapto-4-methylphenylacetate a promising candidate for designing molecules that can modulate biological pathways involved in inflammation, cancer, and neurodegenerative diseases.
One of the most compelling aspects of Ethyl 3-cyano-5-mercapto-4-methylphenylacetate is its role as a key intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its structural features to develop novel derivatives with enhanced biological activity. For example, by modifying the position or type of substituents on the phenyl ring, chemists can fine-tune the electronic and steric properties of the molecule to improve its binding affinity to specific targets. Additionally, the presence of both cyano and thiol groups allows for diverse functionalization strategies, enabling the creation of molecules with tailored properties for therapeutic applications.
The synthesis of Ethyl 3-cyano-5-mercapto-4-methylphenylacetate involves several critical steps that require precise control over reaction conditions. The introduction of the cyano group typically involves cyanation reactions such as nucleophilic substitution or reduction of nitriles. The placement of the thiol group often requires protecting group strategies to prevent unwanted side reactions during subsequent synthetic steps. Finally, the methyl substitution is usually achieved through Friedel-Crafts alkylation or other similar methods that preserve the integrity of the existing functional groups.
Recent advancements in synthetic methodologies have further enhanced the accessibility and efficiency of producing Ethyl 3-cyano-5-mercapto-4-methylphenylacetate. For instance, transition-metal-catalyzed cross-coupling reactions have enabled more streamlined introductions of various substituents onto the aromatic ring. Additionally, green chemistry principles have been increasingly applied to minimize waste and improve sustainability in synthetic processes. These innovations not only make large-scale production more feasible but also align with global efforts to promote environmentally responsible chemical synthesis.
Beyond its synthetic utility, Ethyl 3-cyano-5-mercapto-4-methylphenylacetate has shown promise in preclinical studies as a precursor for bioactive molecules. Researchers have reported its incorporation into libraries of compounds designed for high-throughput screening (HTS) to identify potential drug candidates. The structural motifs present in this compound have been found to interact with enzymes and receptors relevant to various diseases, suggesting its broad applicability in medicinal chemistry.
The pharmacological profile of derivatives derived from Ethyl 3-cyano-5-mercapto-4-methylphenylacetate continues to be an area of active investigation. Studies have explored their effects on enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are implicated in inflammatory responses. Furthermore, their interaction with protein disulfide isomerase (PDI) has been examined due to PDI's role in protein folding and cellular signaling pathways. These findings underscore the compound's potential as a scaffold for developing novel therapeutics targeting inflammatory and degenerative conditions.
The future direction of research involving Ethyl 3-cyano-5-mercapto-4-methylphenylacetate is likely to focus on optimizing its synthetic routes for scalability and cost-effectiveness. Additionally, there will be an emphasis on understanding its mechanism of action through detailed biochemical studies. By elucidating how it interacts with biological targets at a molecular level, researchers can gain insights into its therapeutic potential and identify ways to enhance its efficacy and safety profiles.
In conclusion, Ethyl 3-cyano-5-mercapto-4-methylphenylacetate (CAS No. 1807057-39-1) represents a fascinating compound with significant implications for pharmaceutical chemistry and drug discovery. Its unique structural features offer versatile reactivity that can be harnessed for designing novel therapeutic agents targeting various diseases. As research continues to uncover new synthetic strategies and pharmacological applications, this compound is poised to play an increasingly important role in advancing medical science.
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